3-(Azidopropyl)triethoxysilane

Catalog No.
S1902859
CAS No.
83315-69-9
M.F
C9H21N3O3Si
M. Wt
247.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Azidopropyl)triethoxysilane

CAS Number

83315-69-9

Product Name

3-(Azidopropyl)triethoxysilane

IUPAC Name

3-azidopropyl(triethoxy)silane

Molecular Formula

C9H21N3O3Si

Molecular Weight

247.37 g/mol

InChI

InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3

InChI Key

DHFNCWQATZVOGB-UHFFFAOYSA-N

SMILES

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC

Canonical SMILES

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC

The exact mass of the compound 3-(Azidopropyl)triethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Azidopropyl)triethoxysilane (AzPTES) is a bifunctional organosilane that serves as a critical bridge between inorganic substrates (such as silica, glass, and metal oxides) and complex organic molecules. Featuring a stable triethoxysilane anchor and a terminal azide group, it enables direct, one-step surface functionalization for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). From a procurement perspective, AzPTES is prioritized over standard amine or thiol silanes because it provides a bio-orthogonal reactive handle that prevents cross-reactivity during complex multi-step formulations. Furthermore, the triethoxy leaving groups offer superior moisture stability during storage and controlled hydrolysis rates during application compared to highly reactive methoxy analogs, making it the preferred choice for reproducible, large-scale surface engineering and biosensor manufacturing [1].

Substituting AzPTES with cheaper, more common alternatives like 3-Aminopropyltriethoxysilane (APTES) or the methoxy analog 3-(Azidopropyl)trimethoxysilane (AzPTMS) introduces severe process and performance liabilities. When manufacturers use APTES followed by a secondary amine-to-azide conversion step, the reaction rarely reaches 100% yield, leaving residual positively charged primary amines that cause catastrophic non-specific background binding in sensitive biological assays [1]. Conversely, substituting with AzPTMS accelerates the hydrolysis rate uncontrollably; methoxy silanes exhibit rapid sigmoidal condensation kinetics that often lead to premature bulk polymerization and uneven multilayer agglomeration on the substrate, rather than the desired uniform monolayer. Additionally, methoxy silanes release toxic methanol upon hydrolysis, violating the green-chemistry requirements of many modern aqueous functionalization protocols [2].

Elimination of Non-Specific Binding in High-Sensitivity Assays

In high-throughput single-molecule assays, surface background noise is a primary failure mode. A comparative study on peptide immobilization demonstrated that utilizing AzPTES for direct CuAAC click-coupling completely eliminated reactive surface amines. In contrast, the standard baseline approach using APTES followed by EDC-mediated amide coupling resulted in significant non-specific ortho-phenyl binding of fluorophores. The use of AzPTES yielded a highly specific C-terminally bound peptide surface, drastically improving the signal-to-noise ratio for single-molecule fluorosequencing by removing the non-specific binding sites inherent to amine-derivatized surfaces [1].

Evidence DimensionNon-specific background binding of fluorophores
Target Compound DataAzPTES (Direct CuAAC): Near-zero non-specific amine binding
Comparator Or BaselineAPTES + EDC coupling: High non-specific binding due to residual reactive amines
Quantified DifferenceAzPTES eliminates the primary amine-driven background noise, enabling single-molecule resolution without secondary passivation failure.
ConditionsSingle-molecule fluorosequencing on silica cover glass.

Buyers manufacturing biosensors or microarrays must procure AzPTES to achieve the low background noise required for single-molecule detection limits.

Controlled Hydrolysis Kinetics for Reproducible Monolayer Formation

The choice of the alkoxy leaving group dictates the processability of the silane in aqueous environments. Kinetic tracking of silanization on cellulose gels revealed that AzPTES undergoes a controlled, zero-order linear hydrolysis and condensation process. This is a stark contrast to the rapid, sigmoidal kinetics typically observed with trimethoxysilane analogs, which are prone to sudden self-condensation and agglomeration. This controlled reactivity allows AzPTES to be applied in mild, water-based protocols without the need for harsh curing steps, ensuring uniform surface coverage without structural degradation of sensitive substrates[1].

Evidence DimensionHydrolysis and condensation kinetics
Target Compound DataAzPTES: Zero-order linear kinetic fit
Comparator Or BaselineTrimethoxysilanes: Rapid sigmoidal kinetic fit
Quantified DifferenceAzPTES provides a steady, controlled reaction rate, preventing the premature bulk polymerization seen in methoxy silanes.
ConditionsAqueous silanization of cellulose II gels using catalytic HCl/NaOH.

For industrial scale-up, controlled zero-order kinetics prevent batch-ruining agglomeration, ensuring highly reproducible batch-to-batch surface functionalization.

One-Step Functionalization Efficiency vs. Multi-Step Yield Loss

Procuring AzPTES allows manufacturers to bypass the traditional two-step surface modification workflow (silanization with an amine followed by NHS-ester azide conversion). Because the azide group is already covalently integrated into the AzPTES molecule, surface grafting guarantees that 100% of the successfully attached silane molecules present an active azide handle. Two-step baseline methods inherently suffer from incomplete secondary conversion yields, leaving unreacted precursor sites that lower the overall click-reaction capacity and introduce chemical heterogeneity to the substrate surface [1].

Evidence DimensionAzide functionalization yield on surface
Target Compound DataAzPTES: 1-step process, 100% azide presentation per grafted molecule
Comparator Or BaselineAPTES + NHS-Azide: 2-step process, <100% conversion leaving unreacted amines
Quantified DifferenceDirect use of AzPTES maximizes azide density and eliminates unreacted intermediate defects.
ConditionsCovalent surface functionalization of silica or cellulosic substrates.

Eliminating a secondary processing step reduces reagent costs, cuts manufacturing time, and guarantees a chemically uniform surface for downstream conjugation.

High-Fidelity Biosensor and Microarray Manufacturing

Directly downstream of its ability to eliminate non-specific amine binding, AzPTES is the optimal silane for coating silica wafers and glass slides used in single-molecule imaging and fluorosequencing. It provides a pure, click-ready surface that ensures biomolecules are immobilized exclusively via intended CuAAC or SPAAC linkages, maximizing signal-to-noise ratios [1].

Aqueous Surface Modification of Nanocellulose and Hydrogels

Leveraging its controlled zero-order hydrolysis kinetics, AzPTES is ideal for functionalizing moisture-sensitive or 'never-dried' biopolymers like bacterial cellulose. The triethoxy groups allow for mild, water-based processing without the rapid agglomeration or toxic methanol release associated with methoxy silanes[2].

Functionalization of Medical Nanoparticles (e.g., Calcium Phosphate/Silica)

For drug delivery systems requiring precise targeting ligands, AzPTES provides a reliable, one-step method to coat silica-shelled nanoparticles with a uniform layer of azide groups. This guarantees high-density, reproducible click-conjugation of targeting proteins or fluorophores without the yield losses of multi-step post-modification [3].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (66.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

(3-Azidopropyl)(triethoxy)silane

Dates

Last modified: 08-16-2023

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